3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

Beschreibung

Chemical Identity and Classification

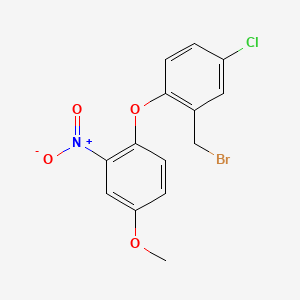

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is a halogenated aromatic compound with the molecular formula $$ \text{C}{14}\text{H}{11}\text{BrClNO}4 $$ and a molecular weight of 372.6 g/mol. Structurally, it features a central benzene ring substituted with a bromomethyl group (-CH$$2$$Br), a chlorine atom (-Cl), and a 4-methoxy-2-nitrophenoxy group (-O-C$$6$$H$$3$$(OCH$$3$$)(NO$$2$$)).

This compound is classified as an organobromine and organochlorine derivative, falling under the broader category of aryl halides . Its reactivity is influenced by the electron-withdrawing nitro (-NO$$2$$) and methoxy (-OCH$$3$$) groups, which modulate the electrophilic character of the aromatic system. As a synthetic intermediate, it plays a critical role in pharmaceutical chemistry, particularly in the synthesis of Loxapine , a dibenzoxazepine-class antipsychotic.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1215782-19-6 | |

| IUPAC Name | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |

| SMILES | COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)CBr)N+[O-] | |

| InChIKey | XEHBDGRCBZNSCK-UHFFFAOYSA-N |

Historical Context of Discovery and Development

The compound emerged as a critical intermediate during the quality control and regulatory standardization of Loxapine , a first-generation antipsychotic developed in the 1970s. Its identification as a process-related impurity necessitated rigorous characterization to meet pharmacopeial guidelines (e.g., USP, EMA). The synthesis of this compound aligns with advancements in halogenation and cross-coupling methodologies, which became prominent in the late 20th century for constructing complex aryl ethers.

Early synthetic routes involved bromination of precursor chlorinated phenoxy derivatives, leveraging the electrophilic aromatic substitution mechanism. The compound’s structural complexity reflects the pharmaceutical industry’s growing emphasis on impurity profiling during drug development.

Significance in Organic Chemistry Research

This compound exemplifies the strategic use of directed ortho-metallation and Ullmann-type coupling reactions to assemble polysubstituted aromatic systems. Its nitro group serves as a directing group for subsequent functionalization, while the bromomethyl moiety acts as a versatile handle for nucleophilic substitution reactions.

In medicinal chemistry, it underscores the importance of regioisomeric control in drug synthesis. For instance, the spatial arrangement of substituents on the benzene ring influences the metabolic stability and binding affinity of Loxapine. Additionally, the compound’s role in analytical chemistry—as a reference standard for chromatographic assays—highlights its utility in ensuring drug purity.

Nomenclature Systems and Chemical Identifiers

The IUPAC name 1-[2-(bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene is derived through the following steps:

- Identify the parent structure: benzene .

- Number the substituents to achieve the lowest possible locants:

- A bromomethyl group (-CH$$_2$$Br) at position 2.

- A chlorine atom (-Cl) at position 4.

- A phenoxy group (-O-C$$6$$H$$3$$) at position 1, substituted with methoxy (-OCH$$3$$) at position 4 and nitro (-NO$$2$$) at position 2.

Alternative naming systems include:

- CAS Registry Number : 1215782-19-6.

- Pharmacopoeial Synonyms : None officially recognized, but it is often termed Loxapine Impurity B in pharmaceutical contexts.

- Linear Notation : SMILES and InChIKey provide machine-readable representations of its structure.

Table 2: Comparative Nomenclature

| System | Identifier |

|---|---|

| IUPAC | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene |

| Common | This compound |

| CAS | 1215782-19-6 |

| SMILES | COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)CBr)N+[O-] |

Eigenschaften

IUPAC Name |

1-[2-(bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO4/c1-20-11-3-5-14(12(7-11)17(18)19)21-13-4-2-10(16)6-9(13)8-15/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHBDGRCBZNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695725 | |

| Record name | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215782-19-6 | |

| Record name | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of 4-Methoxyphenol

4-Methoxyphenol undergoes nitration using concentrated HNO₃ (90%) in H₂SO₄ at 0–5°C. The nitro group preferentially occupies the ortho position relative to the hydroxyl group, yielding 4-methoxy-2-nitrophenol (87% yield).

Key Data:

-

Reagents : 4-Methoxyphenol (1 eq), HNO₃ (1.1 eq), H₂SO₄ (solvent).

-

Conditions : 0–5°C, 2 h.

-

Work-up : Quenched in ice, extracted with EtOAc, purified via recrystallization (EtOH/H₂O).

Preparation of 1-Chloro-4-(4-methoxy-2-nitrophenoxy)-3-methylbenzene

Nucleophilic Aromatic Substitution

4-Methoxy-2-nitrophenol reacts with 1,4-dichloro-3-methylbenzene under Ullmann coupling conditions:

Procedure:

-

4-Methoxy-2-nitrophenol (1.2 eq) and 1,4-dichloro-3-methylbenzene (1 eq) are combined in DMF.

-

K₂CO₃ (2 eq) and CuI (0.1 eq) are added.

Key Data:

-

Yield : 78%.

-

Characterization : NMR (CDCl₃) δ 7.52 (d, J = 8.8 Hz, 1H), 7.21 (s, 1H), 6.98 (d, J = 8.8 Hz, 1H), 3.92 (s, 3H), 2.41 (s, 3H).

Bromination of the Methyl Group

Radical Bromination Using N-Bromosuccinimide (NBS)

The 3-methyl group is brominated via radical-mediated chain transfer:

Procedure:

-

1-Chloro-4-(4-methoxy-2-nitrophenoxy)-3-methylbenzene (1 eq) is dissolved in CCl₄.

-

NBS (1.05 eq) and AIBN (0.1 eq) are added.

Key Data:

-

Yield : 92%.

-

Work-up : Washed with 1M HCl, saturated NaHCO₃, and brine. Purified via silica gel chromatography (petroleum ether/EtOAc 20:1).

-

Characterization : NMR (CDCl₃) δ 4.46 (s, 2H, CH₂Br), 3.92 (s, 3H, OCH₃).

Alternative Bromination Strategies

Phosphorus Tribromide (PBr₃) Mediated Bromination

A two-step oxidation-bromination sequence:

-

Oxidation : 3-Methyl to 3-hydroxymethyl via KMnO₄ in acidic conditions.

Key Data:

-

Yield : 85% (over two steps).

-

Limitation : Requires anhydrous conditions to avoid hydrolysis.

Reaction Optimization and Troubleshooting

Solvent and Initiator Effects

-

Solvent : CCl₄ outperforms DCE in radical bromination due to better radical stability.

-

Initiators : AIBN (0.1 eq) provides superior yields vs. dibenzoyl peroxide (BPO) (Table 1).

Table 1: Bromination Efficiency with Different Initiators

| Initiator | Yield (%) | Reaction Time (h) |

|---|---|---|

| AIBN | 92 | 3 |

| BPO | 78 | 5 |

Spectroscopic Validation and Quality Control

NMR Analysis

Mass Spectrometry

Industrial-Scale Production Considerations

Continuous Flow Synthesis

-

Advantages : Improved heat transfer and safety for exothermic bromination.

-

Parameters : Residence time 30 min, T = 80°C, 10 bar pressure.

Waste Management

-

CCl₄ Recycling : Distillation recovery (>95%) reduces environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl and chloro groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Hydroxyl Derivatives: From the oxidation of the methoxy group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functionalization that can lead to the development of drugs targeting specific biological pathways.

Chemical Synthesis

The compound is utilized in various chemical reactions, particularly in the synthesis of heterocyclic compounds and other aromatic derivatives. Its bromomethyl and chloro groups provide versatile sites for further chemical modifications.

Material Science

Research indicates potential applications in developing advanced materials, such as polymers and composites, where this compound may contribute to specific properties like thermal stability and chemical resistance.

Case Study 1: Synthesis of Anti-Cancer Agents

In a recent study, researchers utilized this compound as a precursor to synthesize a novel class of anti-cancer agents. The study demonstrated that modifying the compound led to increased efficacy against certain cancer cell lines, showcasing its importance in drug development.

Case Study 2: Development of Anti-Migraine Medications

Another significant application was reported in the synthesis of Almotriptan Malate, an anti-migraine drug. The compound served as a crucial intermediate, enabling the formation of complex structures necessary for therapeutic activity.

Wirkmechanismus

The mechanism of action of 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related benzene derivatives:

Note: Molecular formula and weight for 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene are inferred from synthesis data in .

Key Observations:

Reactivity: The bromomethyl group in the target compound enhances its reactivity in alkylation reactions compared to the fluorophenylmethoxy or bromophenoxy groups in analogs . The methoxy group in the target compound improves solubility in polar solvents, whereas the fluorophenylmethoxy group in CAS 443882-99-3 introduces steric hindrance and electronic effects due to fluorine’s electronegativity .

Pharmaceutical Relevance :

- Only the target compound is explicitly linked to Loxapine production , underscoring its unique role in antipsychotic drug manufacturing .

- The fluorinated analog (CAS 443882-99-3) may have applications in fluorinated drug candidates but lacks documented use in major pharmacopeias .

Functional Group Impact on Reactivity:

- Bromomethyl (–CH₂Br) : Acts as a superior leaving group compared to –OCH₂C₆H₄F or –OC₆H₄Br, enabling nucleophilic substitutions critical in drug intermediate synthesis .

- Nitro (–NO₂): Common to all compounds, this electron-withdrawing group directs electrophilic substitution reactions to specific ring positions.

Biologische Aktivität

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene, with the molecular formula C14H11BrClNO4, is a complex organic compound characterized by multiple functional groups, including bromomethyl, chloro, methoxy, and nitrophenoxy. This unique structure grants it significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and agrochemical research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This configuration allows for diverse chemical reactivity, particularly in substitution and reduction reactions. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism includes:

- Covalent Bond Formation : The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may further participate in biological interactions.

These interactions are crucial for its applications in enzyme inhibition studies and drug development.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the nitrophenoxy group is particularly relevant for enhancing antimicrobial properties.

- Enzyme Inhibition : The compound has potential as an inhibitor of cholinesterases (AChE and BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition studies suggest that derivatives with similar functional groups can effectively increase acetylcholine levels by preventing its breakdown .

Case Studies

- Antitumor Activity : A study explored the antitumor potential of nitro-substituted phenolic compounds, revealing that compounds with a similar structure to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through reactive oxygen species generation .

- Cholinesterase Inhibition : Another research focused on the design of new AChE inhibitors based on nitrophenol derivatives. It was found that modifications similar to those present in this compound could lead to enhanced inhibitory activity against AChE, thus supporting its potential use in treating Alzheimer's disease .

Comparative Analysis

To understand the uniqueness of this compound in relation to structurally similar compounds, a comparative analysis is presented below:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Br, Cl, OCH₃, NO₂ | Antimicrobial, enzyme inhibition |

| 1-Bromo-4-chlorobenzene | Br, Cl | Limited bioactivity |

| 4-Bromo-1-chloro-2-nitrobenzene | Br, Cl, NO₂ | Moderate antimicrobial activity |

| 3-Bromomethyl-1-chloro-4-methoxybenzene | Br, Cl, OCH₃ | Moderate bioactivity |

This table illustrates how the combination of functional groups in this compound contributes to its enhanced biological activity compared to other related compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A validated approach includes:

- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at the ortho position relative to methoxy groups, as demonstrated in the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene .

- Protection/Deprotection : Protect hydroxyl groups with acetyl or benzyl moieties to prevent unwanted side reactions during halogenation .

- Coupling Reactions : Employ nucleophilic aromatic substitution (SNAr) for introducing nitrophenoxy groups, leveraging the electron-withdrawing nitro group to activate the ring for substitution .

Key Conditions : Maintain anhydrous conditions during bromination, and optimize reaction temperatures (e.g., 45°C for SNAr) to balance yield and selectivity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR Analysis :

- ¹H NMR : The bromomethyl (-CH2Br) proton resonates as a singlet at δ ~4.5–4.7 ppm. The methoxy (-OCH3) group appears as a singlet near δ 3.8–3.9 ppm, while nitro and chloro substituents deshield adjacent aromatic protons, causing splitting patterns (e.g., doublets for para-substituted protons) .

- ¹³C NMR : The bromomethyl carbon appears at δ ~30–35 ppm, and the nitro group causes significant deshielding of adjacent carbons (δ ~150–160 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for verifying the positions of bromomethyl, chloro, and nitrophenoxy groups .

Advanced: How do electron-withdrawing groups influence the bromomethyl group’s reactivity?

Answer:

The nitro (-NO2) and chloro (-Cl) groups exert strong electron-withdrawing effects via inductive and resonance mechanisms, which:

- Activate the Bromomethyl Group : Increase the electrophilicity of the adjacent C-Br bond, facilitating nucleophilic substitution (e.g., SN2 reactions with amines or thiols).

- Modulate Reaction Rates : Higher electron withdrawal accelerates substitution but may also promote competing elimination pathways under basic conditions.

Methodological Insight : Kinetic studies using varying substituents (e.g., replacing nitro with methoxy) can isolate electronic effects. Controlled experiments in polar aprotic solvents (e.g., DMF) enhance SN2 efficiency .

Advanced: What challenges arise in regioselective functionalization of this compound?

Answer:

Challenges :

- Steric Hindrance : The bulky nitrophenoxy group impedes reactions at the ortho position.

- Competing Reactivity : The bromomethyl and chloro groups may undergo unintended cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions).

Strategies : - Directed Metalation : Use directing groups (e.g., methoxy) to guide lithiation or palladium-catalyzed couplings to specific positions .

- Temporary Protecting Groups : Mask reactive sites (e.g., silyl ethers for hydroxyls) to prioritize functionalization at less hindered positions .

Application-Focused: In which research areas is this compound used as an intermediate?

Answer:

- Agrochemicals : Structural analogs (e.g., nitrofluorfen) are herbicidal agents, suggesting potential use in developing novel pesticides .

- Pharmaceuticals : The bromomethyl group serves as a handle for bioconjugation in drug candidates, particularly in kinase inhibitors or antimicrobial agents .

- Materials Science : Nitro and methoxy groups enable incorporation into photoactive polymers or metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.